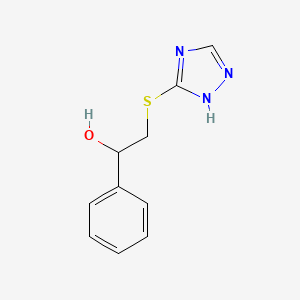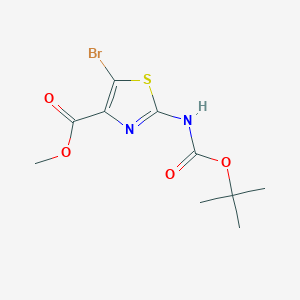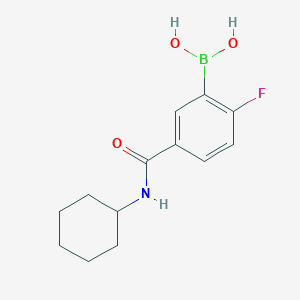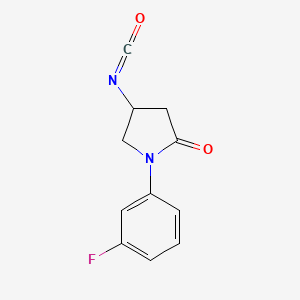
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone
Übersicht
Beschreibung
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone (3FP-ICP) is a synthetic organic compound with a molecular formula of C10H9FNO2. It is a colorless to pale yellow liquid with a characteristic odor. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a pharmaceutical intermediate. It has been studied for its potential applications in drug design and development.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone has been studied for its potential applications in drug design and development. It has been used as a reagent in organic synthesis to synthesize novel compounds. It has also been used as a catalyst in polymerization reactions. It has been studied for its ability to modulate the activity of enzymes and receptors, and for its possible use in the development of new drugs.
Wirkmechanismus
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone has been studied for its ability to modulate the activity of enzymes and receptors. It has been found to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism. In addition, it has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone in laboratory experiments include its low cost, ease of synthesis, and stability in a wide range of conditions. Its low toxicity and high solubility in organic solvents also make it an attractive choice for laboratory use. However, its potential to modulate the activity of enzymes and receptors may limit its use in certain experiments.
Zukünftige Richtungen
Future research on 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone could focus on its potential applications in drug design and development. Studies could be conducted to further explore its ability to modulate the activity of enzymes and receptors, and to identify novel compounds that could be synthesized using 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone as a reagent. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone and its potential use as an antioxidant. Finally, studies could be conducted to investigate the potential side effects of 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone and its long-term safety.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-4-isocyanatopyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-8-2-1-3-10(4-8)14-6-9(13-7-15)5-11(14)16/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNLRLPMLAGWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)

![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)

![3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B1461887.png)
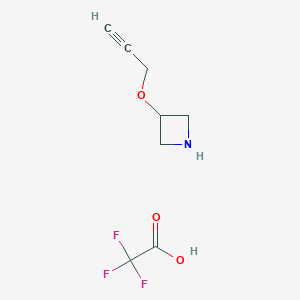

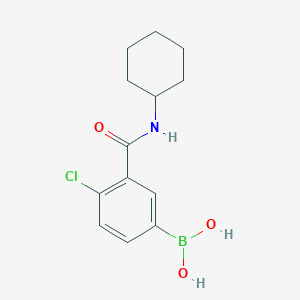
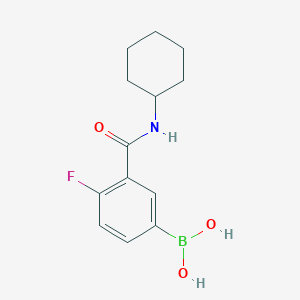
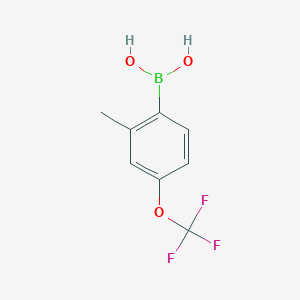
![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)
